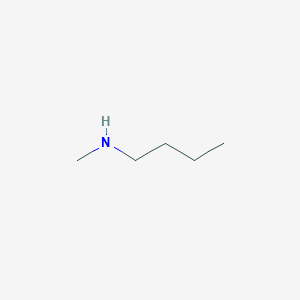

N-Methylbutylamine

Overview

Description

DN 108: is a versatile compound known for its high flash point and controlled volatility. It is free from harmful constituents such as chlorinated or benzene hydrocarbons. This compound is widely used for its excellent dissolving action on paints, inks, varnishes, and adhesives. It is compatible with most synthetic resins, including epoxies, polyurethanes, and acrylics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of DN 108 involves a series of chemical reactions designed to achieve its unique properties. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is designed to be non-corrosive on metals and perfectly water-soluble .

Industrial Production Methods: DN 108 is produced on an industrial scale, ensuring its high flash point and controlled volatility. The production process includes distillation for recycling and easy salting-out of oils and smears in oil extractors. The flash point remains stable throughout the evaporation duration .

Chemical Reactions Analysis

Types of Reactions: DN 108 undergoes various chemical reactions, including:

Oxidation: DN 108 can be oxidized under specific conditions, although detailed reaction mechanisms are not publicly available.

Reduction: The compound can also undergo reduction reactions, depending on the reagents and conditions used.

Substitution: DN 108 can participate in substitution reactions, particularly with other organic compounds.

Common Reagents and Conditions: The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.

Major Products Formed: The major products formed from these reactions include various derivatives of DN 108, which retain its core properties while exhibiting new functionalities.

Scientific Research Applications

Mutagenicity Studies

N-Methylbutylamine is primarily studied for its role as a precursor in the formation of N-nitroso compounds, which are known for their mutagenic properties. Research has shown that N-nitroso-N-methylbutylamine can act as a potent indirect-acting mutagen. A study utilizing electron spin resonance (ESR) spectroscopy revealed that this compound can generate radical species when activated by cytochrome P450 enzymes, leading to mutagenic effects in bacterial strains such as Salmonella typhimurium . The mutagenicity was enhanced in the presence of nitric oxide and specific radical trapping agents, indicating complex interactions that warrant further investigation.

Electrochemical Applications

This compound has been investigated for its electrochemical properties, particularly in relation to carbon electrodes. Studies have demonstrated that it can be used in various electrochemical reactions, including those involving neurotransmitter oxidation. The compound's behavior in voltammetric measurements suggests potential applications in sensors and other electrochemical devices . Its ability to participate in redox reactions makes it a candidate for further exploration in electroanalytical chemistry.

Dietary N-Nitroso Compounds

The implications of this compound extend into the realm of dietary studies, particularly concerning its role as a dietary nitrosamine. A case-control study indicated that higher intake of nitrosamines, including those derived from this compound, is associated with an increased risk of hepatocellular carcinoma (HCC). This highlights the need for ongoing research into dietary sources of nitrosamines and their health impacts .

Microbial Production

Recent advances have shown that microbial systems can be engineered to produce short-chain primary amines, including this compound derivatives. This biotechnological approach leverages genetically modified Escherichia coli strains to enhance production yields significantly . Such methods not only provide insights into sustainable production processes but also open avenues for using these compounds in pharmaceuticals and agrochemicals.

Summary Table of Applications

Mechanism of Action

The mechanism of action of DN 108 involves its ability to dissolve various substances due to its high flash point and controlled volatility. It interacts with the molecular structures of paints, inks, varnishes, and adhesives, breaking them down and allowing for easy removal. The compound’s water solubility further enhances its cleaning capabilities .

Comparison with Similar Compounds

DS 108: Another high flash point biodegradable cleaning solvent used in the aerospace industry.

Other Solvent Cleaners: Various solvent cleaners with similar properties but different chemical compositions.

Uniqueness: DN 108 stands out due to its combination of high flash point, controlled volatility, non-corrosive nature, and perfect water solubility. These properties make it a preferred choice in various applications, particularly where safety and efficiency are paramount .

Biological Activity

N-Methylbutylamine (NMBA) is an organic compound with the chemical formula . It is a secondary amine that has garnered attention due to its biological activities, particularly in the context of mutagenicity and potential carcinogenic effects. This article aims to provide a comprehensive overview of the biological activity associated with NMBA, supported by research findings, case studies, and data tables.

- Molecular Formula :

- Molecular Weight : 87.17 g/mol

- CAS Number : 110-68-9

- Structure : NMBA features a butyl group attached to a nitrogen atom, which contributes to its reactivity and biological interactions.

Biological Activity Overview

NMBA and its derivatives have been studied for their mutagenic properties and their role as environmental carcinogens. The compound is known to undergo metabolic activation, leading to the formation of reactive species that can interact with DNA, potentially causing mutations.

Mutagenicity and Carcinogenicity

-

N-Nitroso-N-methylbutylamine (NMBuA) :

- NMBuA is a nitrosamine derivative of NMBA that has been extensively studied for its mutagenic properties. Research indicates that it can induce DNA damage through oxidative stress mechanisms, particularly in liver tissues .

- A significant study demonstrated that NMBuA is activated by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can alkylate DNA .

-

Case Studies :

- In a study involving rats, NMBuA was shown to cause esophageal tumors when administered in drinking water over a prolonged period . This highlights its potential as a carcinogen in animal models.

- Another investigation focused on the metabolic pathways of NMBA derivatives, revealing that certain conditions can enhance their mutagenic effects, particularly through oxidative stress pathways .

The biological activity of NMBA is primarily mediated through its metabolic conversion to more reactive species. The following mechanisms have been identified:

- Oxidative Metabolism : NMBA undergoes oxidation by various enzymes, leading to the formation of radical species that can interact with cellular macromolecules .

- DNA Interaction : The reactive metabolites formed from NMBA can bind to DNA, resulting in mutagenic lesions that may contribute to carcinogenesis .

Data Table: Summary of Biological Studies on this compound

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-Methylbutylamine, and how do reaction conditions influence yield?

this compound can be synthesized via reductive alkylation using sodium cyanoborohydride (NaBH3CN) and formaldehyde. The general protocol involves reacting butylamine with formaldehyde in methanol under acidic conditions, followed by NaBH3CN addition. Key parameters include maintaining pH ~5–6 and temperature control (0–25°C). Purification via fractional distillation under reduced pressure yields ~67–80% purity. Variations in alkylamine chain length or branching (e.g., isopropyl, tert-butyl) require adjusted solvent polarity and reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : Conduct ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃). Key signals include δ ~2.2 ppm (N–CH₃) and δ ~1.3–1.5 ppm (butyl chain CH₂ groups) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) shows a molecular ion peak at m/z 87 (C₅H₁₃N) and fragment peaks at m/z 58 (loss of C₃H₇) .

- FTIR : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~2800 cm⁻¹ (C–H stretches) confirm amine functionality .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers. For derivatives (e.g., salts), –20°C may be required .

- Waste Disposal : Neutralize with dilute HCl before disposal as hazardous organic waste .

Advanced Research Questions

Q. How can analytical methods be validated for quantifying trace impurities in this compound?

- Reference Standards : Use certified reference materials (CRMs) with ≥98% purity, cross-referenced against pharmacopeial guidelines (e.g., USP/EP) .

- HPLC Parameters : Employ a C18 column (4.6 × 250 mm, 5 µm), mobile phase (acetonitrile:water, 70:30), UV detection at 210 nm. Limit of detection (LOD) should be ≤0.1% for impurities .

- Statistical Validation : Calculate precision (RSD <2%), accuracy (spike recovery 95–105%), and linearity (R² >0.998) across three concentration ranges .

Q. How do thermodynamic properties of this compound compare to structurally similar amines?

- Henry’s Law Constant : Estimated via gas chromatography-headspace analysis. For this compound (C₅H₁₃N), compare with dibutylamine (C₈H₁₉N) and tripropylamine (C₉H₂₁N) to assess volatility trends .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically ~200°C for alkylamines) under nitrogen atmosphere .

Q. What experimental strategies resolve contradictions in purity data from alternative synthesis routes?

- Cross-Validation : Compare GC-MS purity data from reductive alkylation (NaBH3CN) vs. alkyl halide amination (e.g., butyl bromide + methylamine). Discrepancies may arise from side reactions (e.g., over-alkylation) .

- Isolation Techniques : Use preparative HPLC to isolate byproducts (e.g., N,N-dimethylbutylamine) and characterize via high-resolution MS .

Q. Data Contradiction and Optimization

Q. Why do storage conditions for this compound derivatives vary across studies?

Hydrochloride salts (e.g., N-butyl Amphetamine HCl) require –20°C for long-term stability, while the free base is stable at 2–8°C. Contradictions arise from differing hygroscopicity and oxidation sensitivity between derivatives .

Q. How can reaction yields be optimized for large-scale this compound synthesis?

- Solvent Optimization : Replace methanol with ethanol to reduce byproduct formation.

- Catalyst Screening : Test alternatives to NaBH3CN (e.g., Pd/C hydrogenation) for greener synthesis .

- Process Monitoring : Use in-line FTIR to track amine intermediate formation and adjust reagent stoichiometry dynamically .

Q. Methodological Tables

| Synthesis Method Comparison |

|---|

| Amine Derivative |

| This compound |

| N-Methylisopropylamine |

| N-Methyl-tert-butylamine |

| Analytical Method Parameters |

|---|

| Parameter |

| Column Type |

| Mobile Phase |

| Detection Wavelength |

| LOD for Impurities |

Properties

IUPAC Name |

N-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-3-4-5-6-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOGKXLOEWLIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Record name | N-METHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059389 | |

| Record name | 1-Butanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methylbutylamine appears as a water-white liquid with an ammonia-like odor. Density 0.736 g / cm3 and flash point 35 °F (Aldrich). Vapors heavier than air. Used to make other chemicals., Colorless liquid with an ammonical odor; [CAMEO] | |

| Record name | N-METHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylbutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

91 °C | |

| Record name | BUTYLMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

55 °F (NFPA, 2010), 55 °F (13 °C) (open cup) | |

| Record name | N-METHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in water | |

| Record name | BUTYLMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7637 g/cu cm at 15 °C | |

| Record name | BUTYLMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.0 (AIR= 1) | |

| Record name | BUTYLMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

50.5 [mmHg] | |

| Record name | N-Methylbutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

110-68-9 | |

| Record name | N-METHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylbutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61NTK0473L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYLMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -75.0 °C | |

| Record name | BUTYLMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.